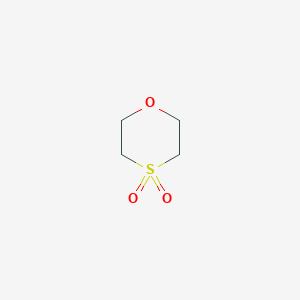

1,4-Thioxane-1,1-dioxide

Description

The exact mass of the compound 1,4-Oxathiane, 4,4-dioxide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 39595. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-oxathiane 4,4-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8O3S/c5-8(6)3-1-7-2-4-8/h1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWRUZECKUVNAPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CCO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2059352 | |

| Record name | 1,4-Oxathiane, 4,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107-61-9 | |

| Record name | 1,4-Oxathiane, 4,4-dioxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=107-61-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Oxathiane sulfone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000107619 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thioxane sulfone | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39595 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Oxathiane, 4,4-dioxide | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Oxathiane, 4,4-dioxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2059352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-oxathiane 4,4-dioxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.189 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Oxathiane sulfone | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RE8GT96GQ7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

physical and chemical properties of 1,4-Thioxane-1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Thioxane-1,1-dioxide, a heterocyclic compound, is a versatile building block in organic synthesis, particularly in the development of novel pharmaceutical and agrochemical agents. Its unique structural features, combining a sulfone group with an ether linkage within a six-membered ring, impart specific chemical properties that make it a valuable intermediate. The sulfone group, being a strong electron-withdrawing moiety, activates adjacent positions for nucleophilic attack and can participate in various elimination and rearrangement reactions. This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental protocols for its synthesis and characterization.

Physical Properties

The physical properties of this compound are summarized in the table below. These properties are crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | Source(s) |

| Molecular Formula | C₄H₈O₃S | [1][2][3] |

| Molecular Weight | 136.17 g/mol | [1][2][3] |

| Appearance | White to off-white crystalline powder | [3][4] |

| Melting Point | 129-135 °C | [3][4][5] |

| Boiling Point | 130-140 °C at 1 Torr | [5] |

| Density | ~1.283 g/cm³ (estimate) | [5] |

| Solubility | Soluble in water. | [6] |

| Flash Point | 159.2 °C | [5] |

| Refractive Index | ~1.4640 (estimate) | [5] |

Chemical Properties and Reactivity

This compound exhibits reactivity characteristic of cyclic sulfones. The sulfonyl group is a strong electron-withdrawing group, which influences the reactivity of the entire molecule.

Key aspects of its reactivity include:

-

Acidity of α-Protons: The protons on the carbons adjacent to the sulfonyl group (positions 2 and 6) are acidic and can be removed by a strong base to form a carbanion. This carbanion can then react with various electrophiles, allowing for the introduction of substituents at these positions.

-

Nucleophilic Substitution: The carbon atoms adjacent to the sulfonyl group are susceptible to nucleophilic attack, although this is less common than deprotonation.

-

Thermal Elimination: At high temperatures, cyclic sulfones can undergo elimination reactions to form unsaturated compounds.

-

Reductive Desulfonylation: The sulfonyl group can be removed under reducing conditions, which can be a useful synthetic strategy.

The following diagram illustrates the key chemical transformations of this compound.

Experimental Protocols

Synthesis of this compound

The most common method for the synthesis of this compound is the oxidation of 1,4-thioxane.[5][7]

Materials:

-

1,4-Thioxane (208 g)

-

Glacial Acetic Acid (300 mL)

-

30% Hydrogen Peroxide (400 mL)

-

Dichloromethane

-

Cyclohexane

Procedure:

-

In a suitable reaction vessel, combine 208 g of 1,4-thioxane with 300 mL of glacial acetic acid.

-

To this solution, add 400 mL of 30% hydrogen peroxide.

-

Stir the reaction mixture at room temperature for 48 hours.

-

After the reaction is complete, evaporate the solvent under reduced pressure to obtain the crude product.

-

Recrystallize the crude product from a mixture of dichloromethane and cyclohexane to yield pure this compound (approximately 204 g, 70% yield).[5][7]

-

The purity of the product can be confirmed by measuring its melting point (expected: 129-135 °C).

The following diagram illustrates the workflow for the synthesis and purification of this compound.

Spectroscopic Characterization

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum of this compound in deuterated chloroform is expected to show two multiplets corresponding to the two sets of magnetically non-equivalent methylene protons.[8]

-

¹³C NMR: The carbon NMR spectrum will show two distinct signals for the two different carbon environments in the molecule.

4.2.2 Infrared (IR) Spectroscopy

The IR spectrum of this compound will be dominated by strong absorption bands characteristic of the sulfone group. These typically appear in the regions of 1350-1300 cm⁻¹ (asymmetric stretching) and 1160-1120 cm⁻¹ (symmetric stretching). The C-O-C ether linkage will also show a characteristic stretching band around 1100 cm⁻¹. The spectrum can be obtained using a KBr pellet or as a nujol mull.

4.2.3 Mass Spectrometry (MS)

Mass spectral analysis will show the molecular ion peak (M⁺) at m/z 136, corresponding to the molecular weight of the compound.[9] The fragmentation pattern will be consistent with the structure, showing losses of SO₂, C₂H₄O, and other fragments. Electron ionization (EI) is a common method for analyzing this compound.

Safety and Handling

This compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[6] All manipulations should be carried out in a well-ventilated fume hood. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water. Store the compound in a cool, dry place away from incompatible materials. When heated to decomposition, it may emit toxic fumes of sulfur oxides.[6]

Applications in Research and Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules. Its utility in drug discovery and development stems from the ability to introduce the sulfone moiety, which can act as a hydrogen bond acceptor and improve the pharmacokinetic properties of a drug candidate. The cyclic nature of the molecule also provides a rigid scaffold for the construction of conformationally constrained analogs of bioactive compounds. It is also used in the production of dyes and polymers.[6]

Conclusion

This compound is a readily accessible and synthetically versatile building block with a range of applications in chemical research and development. A thorough understanding of its physical and chemical properties, as outlined in this guide, is essential for its safe and effective use in the laboratory. The provided experimental protocols offer a starting point for its synthesis and characterization, enabling researchers to leverage its unique reactivity in the design and synthesis of novel molecules.

References

- 1. This compound - Yuanli Tech [yonlytech.com]

- 2. 1,4-Oxathiane oxide | C4H8O2S | CID 231462 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. 4,4-Dioxo-1,4-oxathiane | 107-61-9 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 5. This compound synthesis - chemicalbook [chemicalbook.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. This compound | 107-61-9 [chemicalbook.com]

- 8. This compound(107-61-9) 1H NMR spectrum [chemicalbook.com]

- 9. This compound(107-61-9) MS [m.chemicalbook.com]

An In-depth Technical Guide to 1,4-Thioxane-1,1-dioxide (CAS: 107-61-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1,4-Thioxane-1,1-dioxide (CAS number 107-61-9), a versatile heterocyclic compound. This document consolidates critical data on its chemical and physical properties, detailed experimental protocols for its synthesis, its applications in various scientific domains, and essential safety and handling information.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder, recognized as a stable and key intermediate in organic synthesis.[1][2][3] Its unique oxathiane ring structure is pivotal to its reactivity and utility in developing novel materials and pharmaceutical intermediates.[3] This compound is soluble in water.[4]

Quantitative Data Summary

For ease of comparison, the following tables summarize the key quantitative data for this compound.

| Identifier | Value |

| CAS Number | 107-61-9 |

| Molecular Formula | C4H8O3S[3][4] |

| Molecular Weight | 136.17 g/mol [3] |

| EINECS Number | 203-507-7[4] |

| PubChem CID | 7878[3] |

| RTECS Number | RP4375000[2] |

| HS Code | 2934999090[2] |

| Physical Property | Value |

| Appearance | White to off-white powder/crystal[2][5] |

| Melting Point | 131-135 °C[3] |

| Boiling Point | 339.7 °C at 760 mmHg[2] |

| Density | 1.308 g/cm³[2] |

| Flash Point | 159.2 °C[2] |

| Refractive Index | 1.47[2] |

| Vapor Pressure | 0.000178 mmHg at 25 °C[2] |

| Stability | Stable under normal temperatures and pressures[2][4] |

Synthesis and Experimental Protocols

The primary synthesis of this compound involves the oxidation of 1,4-thioxane.[1]

Experimental Protocol: Oxidation of 1,4-Thioxane

A common and effective method for the synthesis of this compound is detailed below.[5][6]

Materials:

-

1,4-Thioxane (208 grams)

-

Acetic acid (300 ml)

-

30% Hydrogen peroxide (400 ml)

-

Dichloromethane

-

Cyclohexane

Procedure:

-

In a suitable reaction vessel, combine 208 grams of 1,4-thioxane with 300 ml of acetic acid and 400 ml of 30% hydrogen peroxide.

-

Stir the mixture at room temperature for 48 hours.

-

After the reaction is complete, evaporate the solvent to dryness.

-

Recrystallize the resulting solid from a dichloromethane-cyclohexane mixture.

-

This process yields approximately 204 grams of this compound (a 70% yield) with a melting point of 76-78 °C.[5][6]

Applications in Research and Development

This compound is a valuable intermediate in several industrial and scientific fields.

Pharmaceutical and Drug Development

In the pharmaceutical industry, this compound serves as a crucial precursor for synthesizing complex molecules and new therapeutic agents.[1][3] Its structural features are leveraged to create novel drug candidates.[7] It is also used in the production of various pharmaceuticals.[3][4]

Polymer Chemistry and Material Science

This compound is employed in the creation of advanced polymers with customized properties.[1][3] It allows for the introduction of specific structural features into polymer chains, enhancing material performance in demanding applications.[1]

Organic Synthesis and Agrochemicals

As a versatile building block, it participates in a variety of organic reactions, including oxidation, reduction, and cyclization, to form different organic compounds.[4] It is also utilized in the production of dyes and agrochemicals.[3][4]

Safety, Handling, and Storage

Proper handling and storage of this compound are essential to ensure laboratory safety.

Hazard Information

-

Irritant: Causes skin and serious eye irritation.[4][5] May cause respiratory irritation.[5]

-

Toxicity: Poisonous by intraperitoneal route.[4] When heated to decomposition, it emits toxic fumes of sulfur oxides.[4]

Precautionary Measures and First Aid

The following GHS precautionary statements and first aid measures should be followed:

| Precautionary Statement | Description |

| P264 | Wash skin thoroughly after handling.[8] |

| P280 | Wear protective gloves, protective clothing, eye protection, and face protection.[8] |

| P302+P352 | IF ON SKIN: Wash with plenty of water.[8] |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8] |

| P332+P313 | If skin irritation occurs: Get medical advice/attention.[4] |

| P337+P313 | If eye irritation persists: Get medical advice/attention.[4] |

In case of inhalation, move the victim to fresh air. If there is skin contact, wash off with soap and plenty of water. For eye contact, rinse with pure water for at least 15 minutes. If ingested, rinse the mouth with water and do not induce vomiting.[8]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound CAS 107-61-9 [homesunshinepharma.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Page loading... [guidechem.com]

- 5. This compound | 107-61-9 [chemicalbook.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

- 7. nbinno.com [nbinno.com]

- 8. chemicalbook.com [chemicalbook.com]

Solubility of 1,4-Thioxane-1,1-dioxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current knowledge on the solubility of 1,4-Thioxane-1,1-dioxide in organic solvents. Due to a notable absence of quantitative solubility data in publicly available scientific literature, this document focuses on providing detailed experimental protocols for determining solubility, which will empower researchers to generate the necessary data in their own laboratories.

Quantitative Solubility Data

A thorough review of scientific databases and chemical literature did not yield specific quantitative solubility data for this compound in various organic solvents. General descriptors indicate that it is soluble in water and organic solvents, and it presents as a white to off-white powder or a colorless liquid. The lack of precise data underscores the necessity for experimental determination to support research and development activities.

Table 1: Quantitative Solubility of this compound in Organic Solvents

| Solvent | Temperature (°C) | Solubility ( g/100g of solvent) | Method | Reference |

| Various Organic Solvents | - | No quantitative data available in the literature | - | - |

Experimental Protocols for Solubility Determination

To address the gap in available data, this section provides detailed methodologies for two common and reliable experimental techniques for determining the solubility of a solid compound like this compound in organic solvents: the Shake-Flask Method and the Gravimetric Method.

Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[1] It involves creating a saturated solution of the solute in the solvent and then measuring the concentration of the solute in that solution.

Methodology:

-

Preparation of Supersaturated Solution: An excess amount of this compound is added to a known volume of the desired organic solvent in a sealed flask or vial. The amount of excess solid should be sufficient to ensure that a saturated solution is formed, with undissolved solid remaining.

-

Equilibration: The flask is agitated (e.g., using an orbital shaker) at a constant temperature for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.

-

Phase Separation: After equilibration, the solution is allowed to stand undisturbed to allow the excess solid to sediment. The supernatant (the clear saturated solution) is then carefully separated from the undissolved solid. This can be achieved by centrifugation followed by careful decantation or by filtration through a suitable membrane filter that does not adsorb the solute.

-

Quantification: The concentration of this compound in the clear, saturated supernatant is determined using a suitable analytical technique. Common methods include:

-

High-Performance Liquid Chromatography (HPLC): A highly sensitive and specific method for quantifying the concentration of the compound.

-

UV-Vis Spectroscopy: If the compound has a chromophore, its concentration can be determined by measuring its absorbance at a specific wavelength and comparing it to a calibration curve.

-

Gravimetric Analysis: The solvent from a known volume of the saturated solution is evaporated, and the mass of the remaining solid solute is measured.

-

Gravimetric Method

The gravimetric method is a straightforward and accurate technique for determining solubility, particularly when the solute is non-volatile.[2][3][4][5]

Methodology:

-

Preparation of Saturated Solution: A saturated solution of this compound is prepared in the chosen organic solvent at a specific temperature, as described in the Shake-Flask Method (steps 1 and 2).

-

Sampling: A precise volume or mass of the clear, saturated supernatant is carefully transferred to a pre-weighed, dry container (e.g., an evaporating dish or a beaker).

-

Solvent Evaporation: The solvent is carefully evaporated from the container. This can be done at room temperature, under a gentle stream of an inert gas, or in a vacuum oven at a temperature below the decomposition point of this compound.

-

Drying and Weighing: The container with the solid residue is dried to a constant weight in a desiccator or a vacuum oven. The final weight of the container with the dry solute is recorded.

-

Calculation: The solubility is calculated as the mass of the dissolved solute per unit mass or volume of the solvent.

-

Solubility ( g/100 g solvent): (Mass of solute / Mass of solvent) x 100

Where:

-

Mass of solute = (Final weight of container + solute) - (Initial weight of empty container)

-

Mass of solvent = (Initial weight of container + solution) - (Final weight of container + solute)

-

-

Visualizing the Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of this compound using the Shake-Flask Method.

Caption: Experimental workflow for the Shake-Flask solubility determination method.

References

A Technical Guide to the Thermal Stability of 1,4-Thioxane-1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability of 1,4-Thioxane-1,1-dioxide. Due to a lack of specific publicly available data for this compound, this guide draws upon information regarding analogous cyclic sulfones and outlines standard methodologies for its thermal analysis. This document is intended to serve as a valuable resource for researchers and professionals in drug development and other scientific fields who handle or utilize this compound.

Introduction to this compound

This compound is a heterocyclic organic compound with potential applications in various chemical syntheses. Understanding its thermal stability is crucial for safe handling, storage, and application, particularly in processes involving elevated temperatures. Thermal decomposition can lead to the generation of hazardous substances and compromise the integrity of chemical reactions.

Physicochemical Properties

A summary of the known physical and chemical properties of this compound is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C4H8O3S | [1][2] |

| Molecular Weight | 136.17 g/mol | [2] |

| Appearance | White to off-white powder/crystal | [1] |

| Melting Point | 131-133 °C | [3] |

| Boiling Point | 220.45 °C (rough estimate) | [3] |

| Solubility | Soluble in water | [1] |

Thermal Stability and Decomposition

It is known that when heated to decomposition, this compound emits toxic fumes of sulfur oxides (SOx)[1]. During a fire, irritating and highly toxic gases may be generated through thermal decomposition or combustion[1].

Studies on other cyclic sulfones indicate that their thermal stability can be influenced by ring size and substitution. For instance, five-membered cyclic sulfones tend to decompose at temperatures below 300°C, while acyclic aliphatic sulfones and those attached to two aromatic groups are generally stable up to 350°C[4]. The decomposition of a related compound, sulfolane (a five-membered cyclic sulfone), is reported to begin at approximately 200°C (392°F) and is accelerated by the presence of oxygen[5].

The primary decomposition pathway for many cyclic sulfones involves the elimination of sulfur dioxide (SO2)[4]. For sulfolane, electrolysis studies have shown that decomposition products can include carbon dioxide, sulfur dioxide, butene, and butane[5].

Experimental Protocols for Thermal Analysis

To determine the precise thermal stability of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following are detailed, generalized protocols that can be adapted for this purpose.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which this compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications. Typically, this involves using standard reference materials with known melting points and mass changes.

-

Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).

-

Experimental Conditions:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample at a linear heating rate (e.g., 10°C/min) to a final temperature above the expected decomposition range (e.g., 400°C).

-

-

Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve (mass vs. temperature) will show a significant drop in mass at the onset of decomposition. The onset temperature of decomposition can be determined from the intersection of the baseline with the tangent of the decomposition step. The derivative of the TGA curve (DTG curve) can be used to identify the temperature of the maximum rate of mass loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic events associated with decomposition.

Methodology:

-

Instrument Calibration: Calibrate the DSC instrument for temperature and heat flow using a standard reference material (e.g., indium).

-

Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed aluminum pan should be used as a reference.

-

Experimental Conditions:

-

Place the sample and reference pans in the DSC cell.

-

Purge the cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20-50 mL/min).

-

Equilibrate the sample at a starting temperature of 25-30°C.

-

Heat the sample at a linear heating rate (e.g., 10°C/min) to a final temperature above the expected melting and decomposition range (e.g., 250°C).

-

-

Data Analysis: Record the differential heat flow between the sample and the reference as a function of temperature. The resulting DSC thermogram will show an endothermic peak corresponding to melting. The onset of this peak is taken as the melting point, and the area under the peak corresponds to the heat of fusion. Any sharp exothermic peaks at higher temperatures may indicate decomposition.

Logical Workflow for Thermal Stability Assessment

The following diagram illustrates a logical workflow for the comprehensive assessment of the thermal stability of a compound like this compound.

Caption: Logical workflow for assessing the thermal stability of a chemical compound.

Conclusion and Recommendations

The thermal stability of this compound is a critical parameter for its safe handling and use. While specific decomposition data is currently unavailable, it is known to produce hazardous sulfur oxides upon heating. Researchers and professionals should exercise caution when working with this compound at elevated temperatures.

It is strongly recommended that comprehensive thermal analysis using TGA and DSC be performed to establish a definitive thermal stability profile for this compound. The experimental protocols provided in this guide offer a starting point for such an investigation. The resulting data will be invaluable for ensuring the safe and effective application of this compound in research and development.

References

The Ascendance of a Heterocycle: A Technical Guide to 1,4-Thioxane-1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the history, discovery, and core chemical principles of 1,4-Thioxane-1,1-dioxide. A versatile heterocyclic compound, its unique structural and electronic properties have positioned it as a valuable building block in organic synthesis and a scaffold of interest in medicinal chemistry. This document provides a comprehensive overview of its synthesis, physicochemical properties, and applications, with a focus on detailed experimental protocols and data presentation for the scientific community.

A Historical Perspective: The Discovery and Evolution of a Scaffold

The journey of this compound is intrinsically linked to the development of its parent heterocycle, 1,4-oxathiane (commonly known as 1,4-thioxane). The first synthesis of 1,4-oxathiane was reported in 1912, prepared by reacting iodoethyl ether with potassium sulfide in an alcoholic solution.[1] This foundational work paved the way for the exploration of its derivatives.

Initially, its applications were primarily in the realm of organic synthesis, where it served as a stable and versatile intermediate.[4][5] Its utility in creating more complex molecular architectures has been recognized in the production of specialty chemicals and agrochemicals.[5] More recently, the focus has shifted towards its potential in pharmaceutical development, where the sulfone group can act as a hydrogen bond acceptor and the heterocyclic ring can serve as a rigid scaffold, influencing the pharmacokinetic and pharmacodynamic properties of drug candidates.[5][6]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is paramount for its effective application. The following tables summarize key quantitative data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₄H₈O₃S | [3][7] |

| Molecular Weight | 136.17 g/mol | [3][7] |

| Appearance | White to almost white crystalline powder | [2][4] |

| Melting Point | 131-135 °C | [5][8] |

| Boiling Point | 130-140 °C at 1 Torr | [9] |

| Density | 1.283 g/cm³ (estimate) | [9] |

| Solubility | Soluble in water | [4] |

| LogP (Octanol/Water Partition Coefficient) | -0.8 (estimate) | [10] |

Table 2: Spectroscopic Data of this compound

| Spectroscopic Technique | Key Data and Observations | Reference(s) |

| ¹H NMR (Proton Nuclear Magnetic Resonance) | Spectra available in databases like ChemicalBook. | [11] |

| ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) | Spectra available in databases like PubChem. | [10] |

| IR (Infrared Spectroscopy) | Characteristic strong absorptions for S=O stretching in the sulfone group. | [11] |

| MS (Mass Spectrometry) | Molecular ion peak (M+) at m/z 136. | [11] |

Experimental Protocols: Synthesis and Characterization

The following section provides a detailed methodology for the laboratory-scale synthesis and purification of this compound.

Synthesis of this compound via Oxidation of 1,4-Thioxane

This protocol is based on the widely used oxidation of 1,4-thioxane with hydrogen peroxide in acetic acid.[2][3]

Materials:

-

1,4-Thioxane (1,4-Oxathiane)

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide solution

-

Dichloromethane

-

Cyclohexane

-

Anhydrous Magnesium Sulfate or Sodium Sulfate

-

Round-bottom flask with magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Crystallization dish

-

Buchner funnel and filter paper

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 1,4-thioxane (1.0 equivalent) in glacial acetic acid.

-

To this solution, slowly add 30% hydrogen peroxide (2.2-2.5 equivalents) while stirring. The addition should be done cautiously to control any potential exotherm.

-

Stir the reaction mixture at room temperature for 48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, carefully evaporate the solvent under reduced pressure using a rotary evaporator.

-

Dissolve the resulting residue in dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acetic acid, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Recrystallize the crude product from a dichloromethane-cyclohexane solvent system to yield pure this compound as a white crystalline solid.[2]

Characterization:

-

Melting Point: Determine the melting point of the purified crystals and compare it with the literature value (131-135 °C).

-

Spectroscopy: Obtain ¹H NMR, ¹³C NMR, IR, and mass spectra to confirm the structure and purity of the final product.

Experimental Workflow Diagram

Applications in Drug Discovery and Development

While this compound itself is not a therapeutic agent, its rigid heterocyclic structure and the presence of a sulfone group make it an attractive scaffold in medicinal chemistry. The sulfone moiety can act as a potent hydrogen bond acceptor, potentially enhancing binding affinity to biological targets. Furthermore, the saturated ring system can provide a three-dimensional architecture that can be exploited to orient substituents in a specific manner for optimal target engagement.

Although specific drugs containing the this compound core are not yet prevalent in the market, the analogous 1,4-dioxane ring is present in the antihepatotoxic agent silybin.[12] This suggests the potential for related heterocyclic systems to be incorporated into bioactive molecules. The development of derivatives of 1,2-benzothiazine 1,1-dioxide as anti-inflammatory agents further highlights the pharmacological relevance of the sulfone moiety within a heterocyclic framework.[13]

The primary role of this compound in drug discovery is as a versatile building block for the synthesis of novel chemical entities. Its chemical stability allows for a variety of synthetic transformations to be performed on the core structure or on substituents attached to it.

Logical Relationship in Drug Scaffolding

The following diagram illustrates the logical progression from a simple heterocyclic core to a potential drug candidate, highlighting the role of this compound as a scaffold.

Conclusion

This compound, a compound with a rich history rooted in fundamental organic synthesis, continues to be a relevant and valuable tool for the scientific community. Its straightforward synthesis, well-characterized properties, and potential as a scaffold in medicinal chemistry underscore its importance. This guide has provided a comprehensive overview of its history, physicochemical data, and detailed experimental protocols to aid researchers in its application. As the quest for novel therapeutics continues, the strategic incorporation of such unique heterocyclic systems will undoubtedly play a crucial role in the future of drug discovery and development.

References

- 1. 1,4-Oxathiane - Wikipedia [en.wikipedia.org]

- 2. This compound | 107-61-9 [chemicalbook.com]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. Page loading... [wap.guidechem.com]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. This compound - Yuanli Tech [yonlytech.com]

- 8. This compound CAS#: 107-61-9 [m.chemicalbook.com]

- 9. echemi.com [echemi.com]

- 10. 1,4-Oxathiane, 4,4-dioxide | C4H8O3S | CID 7878 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. This compound(107-61-9) MS [m.chemicalbook.com]

- 12. Synthesis and antihepatotoxic activity of some heterocyclic compounds containing the 1,4-dioxane ring system - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

In-Depth Toxicological Profile of 1,4-Thioxane-1,1-dioxide (Sulfolane)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Thioxane-1,1-dioxide, commonly known as sulfolane, is a versatile industrial solvent. Its potential for human and environmental exposure necessitates a thorough understanding of its toxicological profile. This technical guide provides a comprehensive overview of the existing toxicological data for sulfolane, with a focus on quantitative data, experimental methodologies, and logical frameworks for toxicological assessment. The information is intended to support researchers, scientists, and drug development professionals in evaluating the safety of sulfolane and its derivatives.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 126-33-0 |

| Molecular Formula | C₄H₈O₃S |

| Molecular Weight | 136.17 g/mol |

| Appearance | Colorless, odorless solid or oily liquid |

| Melting Point | 27.5 °C (81.5 °F) |

| Boiling Point | 285 °C (545 °F) |

| Solubility | Miscible with water, acetone, and toluene |

Toxicological Data

The toxicological effects of this compound have been investigated in various animal models. The primary routes of exposure in these studies have been oral, with some data available for dermal and inhalation routes. The National Toxicology Program (NTP) has conducted a series of studies to address uncertainties in sulfolane toxicity.[1]

Acute Toxicity

Acute exposure to high doses of sulfolane has been shown to induce effects on the central nervous system, including hyperactivity, convulsions, and hypothermia.[1]

| Species | Route | LD₅₀ | Reference |

| Rat | Oral | 1.7 - 2.7 g/kg | [2] |

| Mouse | Oral | 1.9 - 2.5 g/kg | [2] |

| Guinea Pig | Oral | 0.6 - 3.5 g/kg | [3] |

| Rabbit | Oral | 0.6 - 3.5 g/kg | [3] |

Subchronic and Chronic Toxicity

Longer-term studies have indicated that sulfolane can affect the immune system and various organs, including the liver, kidneys, and spleen in animal models.[1] A 2-year chronic toxicity and carcinogenicity study in rats and mice exposed to sulfolane in drinking water has been conducted by the NTP to assess long-term health impacts, including potential carcinogenic effects.[1]

| Species | Duration | Route | NOAEL | LOAEL | Effects | Reference |

| Rat (Male) | 28-day | Gavage | - | 100 mg/kg/day | Increased liver and kidney weight | [4] |

| Rat (Female) | 28-day | Gavage | 10 mg/kg/day | - | Decreased body weights | [4] |

| Rat (Female) | 90-day | Drinking Water | 2.9 mg/kg/day | - | Decreased white blood cells, lymphocytes, monocytes, basophils | [4] |

Developmental and Reproductive Toxicity

Animal studies suggest that high doses of sulfolane may lead to developmental problems.[1] An OECD 421 guideline study in rats reported reproductive and developmental effects at doses of 200 mg/kg/day and higher.

| Species | Study Type | Route | NOAEL (Reproductive Performance) | NOAEL (Pup Development) | Effects | Reference |

| Rat | OECD 421 | Gavage | Male: 700 mg/kg/day, Female: 200 mg/kg/day | 60 mg/kg/day | Increased litter loss, reduced live litter size, lower pup weights at ≥200 mg/kg/day | [4] |

| Mouse | Prenatal Developmental | Oral | - | - | Increased fetal resorptions and skeletal anomalies at 840 mg/kg | [4] |

Genotoxicity

In most in vitro studies using bacteria or animal cells, sulfolane did not show evidence of mutagenicity.[1]

| Test System | Guideline | Result |

| Bacterial Reverse Mutation (Ames Test) | OECD 471 | Negative |

| In vivo Micronucleus Test | OECD 474 | Negative |

Experimental Protocols

The toxicological evaluation of this compound has largely followed standardized guidelines from the Organisation for Economic Co-operation and Development (OECD). These protocols ensure the reproducibility and comparability of data.

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

This method is designed to assess the acute toxic effects of a substance following a single oral administration.

-

Principle: A stepwise procedure where the dose is adjusted based on the outcome of the previous dose level, aiming to identify a dose causing evident toxicity but avoiding lethality.

-

Test Animals: Typically rats, of a single sex (usually females).

-

Procedure: A starting dose is selected based on a sighting study. Animals are dosed by gavage and observed for up to 14 days. Observations include clinical signs of toxicity, body weight changes, and mortality. At the end of the study, a gross necropsy is performed.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD Guideline 408)

This study provides information on the potential health hazards arising from repeated oral exposure to a substance for a period of 90 days.

-

Principle: The test substance is administered daily to groups of rodents at multiple dose levels.

-

Test Animals: Typically rats, with both male and female groups.

-

Procedure: The substance is administered via gavage, in the diet, or in drinking water. Animals are observed daily for signs of toxicity. Body weight, food and water consumption are monitored weekly. Hematology, clinical biochemistry, and urinalysis are performed at the end of the study. A comprehensive gross necropsy and histopathological examination of organs are conducted.

Prenatal Developmental Toxicity Study (OECD Guideline 414)

This study is designed to provide information on the effects of prenatal exposure to a substance on the pregnant animal and the developing embryo and fetus.

-

Principle: The test substance is administered to pregnant female animals during the period of organogenesis.

-

Test Animals: Typically rats or rabbits.

-

Procedure: Pregnant females are dosed daily. They are monitored for clinical signs of toxicity, body weight, and food consumption. Just prior to term, the females are euthanized, and the uterus is examined for the number of corpora lutea, implantations, resorptions, and live and dead fetuses. Fetuses are weighed and examined for external, visceral, and skeletal abnormalities.

Reproduction/Developmental Toxicity Screening Test (OECD Guideline 421)

This screening test provides preliminary information on the potential effects of a substance on male and female reproductive performance and on the development of the offspring.

-

Principle: The test substance is administered to male and female animals before, during, and after mating.

-

Test Animals: Typically rats.

-

Procedure: Males are dosed for a minimum of four weeks and females are dosed throughout the study. Animals are mated, and pregnant females are allowed to litter and nurse their pups. Observations include effects on mating behavior, fertility, gestation length, parturition, and lactation. Pups are observed for viability, growth, and development.

Bacterial Reverse Mutation Test (Ames Test) (OECD Guideline 471)

This in vitro test is used to detect gene mutations induced by a substance.

-

Principle: The test uses several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine). The substance is tested for its ability to cause a reverse mutation, allowing the bacteria to grow on a medium lacking that amino acid.

-

Procedure: The bacteria are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). The number of revertant colonies is counted and compared to the control.

Mammalian Erythrocyte Micronucleus Test (OECD Guideline 474)

This in vivo test is used to detect damage to chromosomes or the mitotic apparatus in mammals.

-

Principle: The test substance is administered to an animal (usually a rodent). The bone marrow is then examined for the presence of micronuclei in developing red blood cells (polychromatic erythrocytes). Micronuclei are small, extranuclear bodies that are formed from chromosome fragments or whole chromosomes that are not incorporated into the daughter nuclei during cell division.

-

Procedure: Animals are treated with the test substance, and bone marrow or peripheral blood is collected at appropriate time points. The cells are stained, and the frequency of micronucleated polychromatic erythrocytes is determined.

Signaling Pathways

As of the date of this document, the specific signaling pathways through which this compound exerts its toxic effects have not been well-elucidated in the available scientific literature. Further research is required to understand the molecular mechanisms underlying its observed toxicities.

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the toxicological assessment of a chemical substance like this compound, from initial characterization to comprehensive toxicity testing.

Caption: General workflow for toxicological assessment of a chemical substance.

Conclusion

The available toxicological data for this compound indicate a potential for systemic toxicity, particularly affecting the central nervous system, immune system, liver, and kidneys, as well as developmental effects at high doses. The genotoxic potential appears to be low. This technical guide summarizes the key quantitative data and provides an overview of the standardized experimental protocols used in its toxicological evaluation. The lack of information on specific signaling pathways highlights an area for future research to better understand the mechanisms of sulfolane toxicity. The provided workflow illustrates a systematic approach to chemical safety assessment. This compilation of information serves as a valuable resource for professionals involved in the risk assessment and management of this compound.

References

- 1. dec.alaska.gov [dec.alaska.gov]

- 2. Sulforaphane regulates apoptosis- and proliferation‑related signaling pathways and synergizes with cisplatin to suppress human ovarian cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 4. Immunotoxicity studies of sulfolane following developmental exposure in Hsd:Sprague Dawley SD rats and adult exposure in B6C3F1/N mice - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Electrophilic and Nucleophilic Sites of 1,4-Thioxane-1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electrophilic and nucleophilic characteristics of 1,4-Thioxane-1,1-dioxide, a heterocyclic compound of interest in organic synthesis and medicinal chemistry. This document outlines the molecule's electronic properties, reactivity, and provides detailed experimental protocols for its derivatization, supported by quantitative data and visual representations of its chemical behavior.

Introduction

This compound, a cyclic sulfone, possesses a unique combination of functional groups that dictate its reactivity. The strongly electron-withdrawing nature of the sulfonyl group, coupled with the presence of an ether linkage, creates distinct regions of electrophilicity and nucleophilicity within the molecule. Understanding these properties is crucial for the strategic design of synthetic routes and the development of novel molecular entities in drug discovery. The sulfone functional group is a key pharmacophore in numerous approved drugs, valued for its ability to engage in hydrogen bonding and for its metabolic stability.

Electronic Structure and Reactivity Overview

The reactivity of this compound is primarily governed by the electronic effects of the sulfonyl and ether groups. The sulfonyl group (-SO₂-) is a powerful electron-withdrawing group due to the high electronegativity of the oxygen atoms. This has several important consequences for the molecule's reactivity:

-

Electrophilicity: The sulfur atom of the sulfonyl group is electron-deficient and can be considered an electrophilic site. However, direct nucleophilic attack on the sulfur atom is generally difficult under normal conditions. More significantly, the electron-withdrawing effect of the sulfonyl group is transmitted through the carbon skeleton.

-

Nucleophilicity: The protons on the carbon atoms adjacent to the sulfonyl group (α-carbons) are acidified.[1] This increased acidity allows for deprotonation by a suitable base to form a carbanion, which is a potent nucleophile.[1] This nucleophilic site can then react with various electrophiles.

The ether oxygen atom, with its lone pairs of electrons, can act as a Lewis base and coordinate to Lewis acids, which can influence the overall reactivity of the ring system.

Below is a conceptual diagram illustrating the key reactive sites of this compound.

Caption: Conceptual overview of the primary reactive sites in this compound.

Quantitative Data

Physical and Spectroscopic Properties

| Property | Value | Reference |

| Molecular Formula | C₄H₈O₃S | [2][3] |

| Molecular Weight | 136.17 g/mol | [2][3] |

| Melting Point | 131-133 °C | [4] |

| Boiling Point | 220.45 °C (estimate) | [4] |

| Density | 1.283 g/cm³ (estimate) | [5] |

| ¹H NMR (CDCl₃) | δ 3.20 (t, 4H), 4.05 (t, 4H) | |

| ¹³C NMR (CDCl₃) | δ 53.5, 65.0 | |

| IR (KBr, cm⁻¹) | 2980, 1450, 1320 (SO₂ asym), 1130 (SO₂ sym), 1100 (C-O) |

Note: NMR data is predicted and typical for this structure; specific experimental data from a peer-reviewed source was not available in the initial searches.

Structural Parameters

Crystallographic data for this compound provides insight into its three-dimensional structure. While a specific CIF file was not retrieved, typical bond lengths for related cyclic sulfones are provided for reference.

| Bond | Typical Length (Å) |

| S=O | 1.43 - 1.45 |

| C-S | 1.78 - 1.82 |

| C-O | 1.41 - 1.43 |

| C-C | 1.52 - 1.54 |

| Angle | Typical Value (°) |

| O=S=O | ~118 - 120 |

| C-S-C | ~100 - 104 |

| C-O-C | ~110 - 112 |

Nucleophilic Character of this compound

The most significant nucleophilic character of this compound is exhibited by the carbanions formed upon deprotonation of the α-carbons. The acidity of the α-protons is a well-established feature of sulfones.

Alkylation Reactions

Alkylation of the α-sulfonyl carbanion is a common strategy to introduce substituents.[1] This reaction demonstrates the nucleophilic nature of the α-carbon.

Caption: Workflow for the alkylation of this compound.

Experimental Protocol: Alkylation of this compound

This protocol is a general procedure based on the attempted alkylation studies of 1,4-oxathiane S,S-dioxide and standard practices for the alkylation of sulfones.[1]

Materials:

-

This compound

-

Anhydrous tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes (or Lithium diisopropylamide (LDA))

-

Alkyl halide (e.g., methyl iodide, benzyl bromide)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

Procedure:

-

To a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 eq) and dissolve in anhydrous THF.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add n-butyllithium (1.1 eq) dropwise via syringe, maintaining the temperature at -78 °C. Stir the resulting mixture for 1 hour at this temperature.

-

Add the alkyl halide (1.2 eq) dropwise to the solution at -78 °C.

-

Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with ethyl acetate (3 x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Electrophilic Character of this compound Derivatives

While this compound itself is not a potent electrophile for direct nucleophilic attack on the ring, its derivatives, particularly vinyl sulfones, are excellent Michael acceptors. These can be synthesized from the parent compound.

Michael Addition to Vinyl Sulfone Derivatives

The strong electron-withdrawing ability of the sulfonyl group makes the β-carbon of a conjugated vinyl sulfone highly electrophilic and susceptible to attack by nucleophiles in a Michael addition reaction.

Caption: Reaction pathway for Michael addition to a vinyl sulfone derived from this compound.

Experimental Protocol: Synthesis of a Vinyl Sulfone and Subsequent Michael Addition

This protocol is a representative procedure based on established methods for the synthesis of vinyl sulfones and their use in Michael additions.[6][7]

Part A: Synthesis of a Vinyl Sulfone Derivative

-

An α-halo or other suitable leaving group is first installed on the this compound ring via the alkylation protocol described previously, using a dihaloalkane followed by elimination, or through other established methods.

-

The α-substituted sulfone is dissolved in a suitable solvent (e.g., THF, DCM).

-

A non-nucleophilic base (e.g., DBU, t-BuOK) is added, and the mixture is stirred at room temperature or with gentle heating to effect elimination, yielding the vinyl sulfone.

-

The product is isolated and purified using standard techniques.

Part B: Michael Addition Materials:

-

Vinyl sulfone derivative

-

Nucleophile (e.g., diethylamine, sodium thiophenoxide)

-

Appropriate solvent (e.g., THF, ethanol)

Procedure:

-

Dissolve the vinyl sulfone derivative (1.0 eq) in a suitable solvent under an inert atmosphere.

-

Add the nucleophile (1.1 eq) to the solution. The reaction is often catalytic with respect to a base if a protic nucleophile is used.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

Work up the reaction mixture appropriately, typically involving quenching with a mild acid or water, followed by extraction.

-

Purify the product by column chromatography.

Conclusion

This compound is a versatile building block with well-defined regions of nucleophilicity and electrophilicity. The acidic protons α to the sulfonyl group provide a handle for functionalization via carbanion chemistry, establishing the nucleophilic character of the molecule. Conversely, the strong electron-withdrawing nature of the sulfonyl group can be exploited to create potent electrophilic Michael acceptors in the form of vinyl sulfone derivatives. A thorough understanding of these dual reactivities, supported by the experimental protocols provided, will enable researchers and drug development professionals to effectively utilize this compound and its derivatives in the synthesis of complex and biologically relevant molecules. Further computational studies to generate a detailed molecular electrostatic potential map would provide even greater insight into the subtle electronic features of this important heterocyclic scaffold.

References

- 1. repository.londonmet.ac.uk [repository.londonmet.ac.uk]

- 2. This compound - Yuanli Tech [yonlytech.com]

- 3. Page loading... [guidechem.com]

- 4. This compound CAS#: 107-61-9 [chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. Sodium iodide-mediated synthesis of vinyl sulfides and vinyl sulfones with solvent-controlled chemical selectivity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Economical and Convenient Synthesis of Vinyl Sulfones [organic-chemistry.org]

Methodological & Application

Application Notes and Protocols for 1,4-Thioxane-1,1-dioxide in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,4-Thioxane-1,1-dioxide is a heterocyclic compound that has been explored as a potential building block in organic synthesis. Its sulfone group activates adjacent protons, suggesting utility in forming new carbon-carbon bonds. This document provides an overview of its synthesis, physical properties, and explores its potential applications, with a focus on alkylation reactions as a precursor to the Ramberg-Bäcklund rearrangement. Notably, this document also addresses the documented challenges in its synthetic utilization, providing a realistic perspective for researchers.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 107-61-9 | [1] |

| Molecular Formula | C₄H₈O₃S | [2] |

| Molecular Weight | 136.17 g/mol | [2] |

| Appearance | White to off-white powder/crystal | [1] |

| Melting Point | 76-78 °C | [1][2] |

| Boiling Point | 130-140 °C @ 1 Torr | [3] |

| Solubility | Soluble in water | General Knowledge |

Synthesis of this compound

The most common method for the synthesis of this compound is the oxidation of 1,4-thioxane.[1][2]

Experimental Protocol: Oxidation of 1,4-Thioxane

This protocol is adapted from a procedure described in the literature.[1][2]

Materials:

-

1,4-Thioxane (208 g)

-

Acetic acid (300 ml)

-

30% Hydrogen peroxide (400 ml)

-

Dichloromethane

-

Cyclohexane

-

Round-bottom flask (2 L)

-

Magnetic stirrer

-

Rotary evaporator

-

Crystallization dish

Procedure:

-

In a 2 L round-bottom flask, combine 1,4-thioxane (208 g), acetic acid (300 ml), and 30% hydrogen peroxide (400 ml).

-

Stir the mixture at room temperature for 48 hours.

-

After 48 hours, evaporate the solvent to dryness using a rotary evaporator.

-

Recrystallize the crude product from a dichloromethane-cyclohexane mixture.

-

Collect the crystals by filtration and dry them under vacuum.

Expected Yield:

Diagram of Synthesis Workflow:

References

Application Notes and Protocols for 1,4-Thioxane-1,1-dioxide as a Polar Aprotic Solvent

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Thioxane-1,1-dioxide, a cyclic sulfone, is a polar aprotic solvent with potential applications in organic synthesis and materials science. Its unique structural features, including the presence of both ether and sulfone functionalities, impart a high dipole moment, suggesting its utility in reactions involving polar intermediates and transition states. These notes provide a summary of its known properties, a detailed synthesis protocol, and potential applications, serving as a guide for researchers exploring its use as a novel reaction medium.

Physicochemical Properties

Table 1: Physicochemical Properties of this compound and Common Polar Aprotic Solvents

| Property | This compound | Dimethyl Sulfoxide (DMSO) | N,N-Dimethylformamide (DMF) | Sulfolane |

| CAS Number | 107-61-9[1] | 67-68-5 | 68-12-2 | 126-33-0 |

| Molecular Formula | C₄H₈O₃S[1] | C₂H₆OS | C₃H₇NO | C₄H₈O₂S |

| Molecular Weight ( g/mol ) | 136.17[1] | 78.13 | 73.09 | 120.17 |

| Melting Point (°C) | 129-135[5][6] | 18.5 | -61 | 27.5 |

| Boiling Point (°C) | 130-140 @ 1 Torr[5][7] | 189 | 153 | 285 |

| Density (g/cm³) | ~1.308[8] | 1.100 | 0.944 | 1.261 |

| Dipole Moment (D) | 3.29[5] | 3.96 | 3.82 | 4.8 |

| Dielectric Constant | Not available | 47.2 | 38.3 | 43.3 |

| Viscosity (cP at 25°C) | Not available | 1.99 | 0.80 | 10.3 |

| Refractive Index | ~1.47[8] | 1.479 | 1.431 | 1.482 |

Synthesis Protocol

A common and effective method for the synthesis of this compound is the oxidation of 1,4-thioxane. The following protocol is adapted from established literature procedures.[1][9][10]

Reaction Scheme:

Materials:

-

1,4-Thioxane

-

Glacial Acetic Acid

-

30% Hydrogen Peroxide

-

Dichloromethane

-

Cyclohexane

-

Round-bottom flask

-

Magnetic stirrer

-

Evaporator

Procedure:

-

In a round-bottom flask, dissolve 1,4-thioxane in glacial acetic acid.

-

To the stirred solution, slowly add 30% hydrogen peroxide.

-

Stir the reaction mixture at room temperature for 48 hours.

-

After 48 hours, evaporate the solvent to dryness under reduced pressure.

-

Recrystallize the crude product from a dichloromethane-cyclohexane mixture to yield pure this compound.

Expected Yield: Approximately 70%.[9][10]

Applications in Organic Synthesis

The high polarity and aprotic nature of this compound suggest its potential as a solvent for a variety of organic reactions, particularly those that proceed through polar transition states or involve charged intermediates.

Nucleophilic Substitution Reactions (SN2)

Polar aprotic solvents are known to accelerate the rates of SN2 reactions by solvating the cation of the nucleophilic salt while leaving the anion (the nucleophile) relatively free and highly reactive.[11][12][13][14] The high dipole moment of this compound makes it a promising candidate for this class of reactions.

Logical Workflow for SN2 Reaction:

References

- 1. This compound | 107-61-9 [chemicalbook.com]

- 2. electronicsandbooks.com [electronicsandbooks.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. researchgate.net [researchgate.net]

- 5. echemi.com [echemi.com]

- 6. people.chem.ucsb.edu [people.chem.ucsb.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. This compound - Yuanli Tech [yonlytech.com]

- 11. nbinno.com [nbinno.com]

- 12. Recent Advances in the Synthesis of Cyclic Sulfone Compounds with Potential Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cyclic Sulfones - Enamine [enamine.net]

- 14. researchgate.net [researchgate.net]

The Ascending Role of 1,4-Thioxane-1,1-dioxide in Medicinal Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

The quest for novel chemical scaffolds that can enhance the pharmacological properties of drug candidates is a perpetual endeavor in medicinal chemistry. Among the emerging players is 1,4-Thioxane-1,1-dioxide, a saturated six-membered heterocycle containing a sulfone group. This motif is gaining traction as a versatile building block and a bioisosteric replacement for commonly used functionalities, such as the morpholine ring, offering a unique combination of physicochemical properties that can be leveraged to overcome challenges in drug design.

This document provides a detailed overview of the applications of this compound in medicinal chemistry, complete with application notes, relevant experimental protocols, and a summary of available quantitative data.

Application Notes

The sulfone group in this compound is a key determinant of its utility. It is a strong hydrogen bond acceptor and imparts polarity, which can lead to improved aqueous solubility and metabolic stability of a parent molecule.[1] Furthermore, the rigid, chair-like conformation of the ring can be used to orient substituents in a defined three-dimensional space, aiding in the optimization of drug-target interactions.

One of the most promising applications of this compound is as a bioisostere for the morpholine moiety . While morpholine is a common feature in many approved drugs, it can be susceptible to metabolic oxidation. The replacement of the morpholine oxygen with a sulfonyl group in this compound can mitigate this metabolic liability while maintaining or even improving the desired physicochemical and pharmacological properties. This bioisosteric substitution can influence a molecule's lipophilicity, polarity, and hydrogen bonding capacity, thereby impacting its absorption, distribution, metabolism, and excretion (ADME) profile.

While specific examples of blockbuster drugs incorporating the this compound scaffold are yet to emerge, its derivatives are being explored in various therapeutic areas. For instance, related cyclic sulfone structures, such as 4H-thiochromen-4-one 1,1-dioxide derivatives, have shown promising activity against tropical diseases by targeting enzymes like trypanothione reductase.

Experimental Protocols

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the oxidation of 1,4-thioxane.[1][2]

Materials:

-

1,4-Thioxane

-

Acetic acid

-

30% Hydrogen peroxide

-

Dichloromethane

-

Cyclohexane

Procedure:

-

In a suitable reaction vessel, dissolve 1,4-thioxane in acetic acid.

-

To this solution, add 30% hydrogen peroxide dropwise while maintaining the temperature at or below room temperature.

-

Stir the reaction mixture at room temperature for 48 hours.

-

After the reaction is complete, remove the solvent by evaporation under reduced pressure.

-

Recrystallize the crude product from a mixture of dichloromethane and cyclohexane to yield pure this compound.

Workflow for the Synthesis of this compound:

Caption: General workflow for the synthesis of this compound.

Biological Evaluation of 4H-Thiochromen-4-one 1,1-dioxide Derivatives

The following is a general protocol for assessing the in vitro activity of compounds against parasites, as adapted from studies on related cyclic sulfones.

Cell Culture and Parasite Maintenance:

-

Maintain the relevant parasite life stage (e.g., promastigotes of Leishmania species) in appropriate culture medium supplemented with fetal bovine serum at the optimal temperature (e.g., 26 °C).

-

Subculture the parasites regularly to maintain them in the logarithmic growth phase.

In Vitro Antileishmanial Activity Assay (Promastigote Axenic Amastigote Assay):

-

Seed promastigotes in 96-well plates at a density of 1 x 10^5 parasites/mL.

-

Add serial dilutions of the test compounds (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent control and a positive control (e.g., a known antileishmanial drug).

-

Incubate the plates for 72 hours at 26 °C.

-

Assess parasite viability using a resazurin-based assay. Add resazurin solution to each well and incubate for an additional 4-6 hours.

-

Measure the fluorescence or absorbance at the appropriate wavelength to determine the number of viable parasites.

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of parasite inhibition against the compound concentration and fitting the data to a dose-response curve.

Logical Flow for In Vitro Antileishmanial Assay:

Caption: Workflow for determining the in vitro antileishmanial activity.

Quantitative Data Summary

While comprehensive quantitative data for a wide range of this compound derivatives is still emerging in the public domain, studies on structurally related compounds provide valuable insights. The following table summarizes the biological activity of some 4H-thiochromen-4-one 1,1-dioxide derivatives against various parasites.

| Compound ID | Parasite Species | EC50 (µM) |

| Compound A | Leishmania panamensis (intracellular amastigotes) | 3 |

| Compound B | Plasmodium falciparum | < 10 |

| Compound C | Trypanosoma cruzi | < 10 |

Note: The specific structures of compounds A, B, and C are detailed in the referenced literature on 4H-thiochromen-4-one 1,1-dioxide derivatives.

Future Directions

The application of this compound in medicinal chemistry is a promising and evolving area. Future research will likely focus on:

-

Synthesis of diverse libraries: The development of efficient and versatile synthetic routes to a wide array of substituted this compound derivatives is crucial for exploring their full potential in various therapeutic areas.

-

Systematic structure-activity relationship (SAR) studies: Detailed SAR studies will be essential to understand how different substitution patterns on the thioxane dioxide ring influence biological activity and pharmacokinetic properties.

-

Direct comparison with morpholine analogs: Head-to-head comparisons of drug candidates containing the this compound moiety with their morpholine-containing counterparts will provide a clearer understanding of the advantages of this bioisosteric replacement.

-

Exploration in CNS drug discovery: The polarity and hydrogen bonding capabilities of the sulfone group may be particularly advantageous for designing drugs that need to cross the blood-brain barrier.

References

Application Notes and Protocols for Reactions Involving 1,4-Thioxane-1,1-dioxide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key chemical transformations involving 1,4-Thioxane-1,1-dioxide. This versatile heterocyclic compound serves as a valuable building block in organic synthesis and is a relevant scaffold in medicinal chemistry. The protocols provided herein are based on established chemical principles and aim to provide a practical guide for the synthesis and derivatization of this important molecule.

Synthesis of this compound

The foundational reaction to access this compound is the oxidation of its thioether precursor, 1,4-thioxane. A common and effective method utilizes hydrogen peroxide in acetic acid.

Experimental Protocol: Oxidation of 1,4-Thioxane

Materials:

-

1,4-Thioxane

-

Acetic acid

-

30% Hydrogen peroxide solution

-

Dichloromethane

-

Cyclohexane

-

Standard laboratory glassware

-

Magnetic stirrer

Procedure:

-

In a round-bottom flask equipped with a magnetic stir bar, combine 208 g of 1,4-thioxane with 300 ml of acetic acid.

-

To this solution, carefully add 400 ml of a 30% aqueous solution of hydrogen peroxide.

-

Stir the reaction mixture at room temperature (approximately 20°C) for 48 hours.[1]

-

After the reaction is complete, remove the solvent by evaporation under reduced pressure.

-

Recrystallize the crude product from a dichloromethane-cyclohexane solvent system to yield pure this compound.

Quantitative Data:

| Parameter | Value | Reference |

| Typical Yield | 70% | [1] |

| Melting Point | 76-78 °C | [1] |

| Molecular Formula | C₄H₈O₃S | |

| Molecular Weight | 136.17 g/mol |

Safety Precautions:

-

Handle hydrogen peroxide with care as it is a strong oxidizer.

-

Conduct the reaction in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Derivatization of this compound for Further Synthesis

The sulfone group in this compound activates the adjacent α-protons, making them susceptible to deprotonation by a strong base. The resulting carbanion can then be alkylated, providing a route to substituted derivatives. These derivatives can undergo further transformations, such as the Ramberg-Bäcklund reaction, to generate novel cyclic alkenes.

Experimental Workflow:

References

1,4-Thioxane-1,1-dioxide: A Versatile Reagent in Modern Sulfone Chemistry

For Researchers, Scientists, and Drug Development Professionals

Application Notes

1,4-Thioxane-1,1-dioxide, a saturated six-membered heterocyclic sulfone, has emerged as a valuable and versatile building block in sulfone chemistry. Its unique structural features, including the presence of a sulfonyl group and an ether linkage within a cyclic framework, allow for a range of chemical transformations. These transformations provide access to a variety of linear and functionalized sulfones that are of significant interest in medicinal chemistry and materials science.

The primary applications of this compound as a reagent stem from two main reaction pathways:

-

α-Alkylation: The protons on the carbon atoms adjacent to the sulfonyl group (α-protons) are acidic and can be removed by a strong base to form a carbanion. This nucleophilic intermediate can then react with various electrophiles, such as alkyl halides, to introduce new carbon-carbon bonds. This methodology allows for the synthesis of α-substituted cyclic sulfones.

-

Ring-Opening Reactions: Following α-alkylation, the substituted this compound can undergo base-induced ring-opening. This reaction cleaves the carbon-sulfur bond, leading to the formation of linear sulfone-containing molecules with tailored functionalities. This strategy is particularly useful for the synthesis of complex sulfones that may be challenging to prepare via other methods.

These reaction pathways make this compound a practical precursor for generating novel sulfone derivatives for screening in drug discovery programs and for the development of new functional materials.

Key Applications and Protocols

Synthesis of this compound

The starting material itself is readily prepared by the oxidation of 1,4-thioxane.

Experimental Protocol: Oxidation of 1,4-Thioxane

-